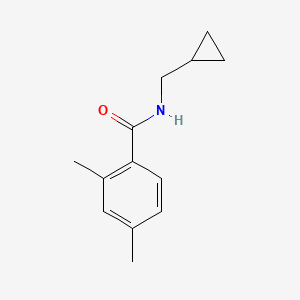![molecular formula C10H14ClNO2S B7511066 N-[1-(3-chlorophenyl)propyl]methanesulfonamide](/img/structure/B7511066.png)
N-[1-(3-chlorophenyl)propyl]methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(3-chlorophenyl)propyl]methanesulfonamide, also known as CPPS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. CPPS belongs to the class of sulfonamide compounds and is a derivative of the widely used drug, sulfonamide.
作用機序
N-[1-(3-chlorophenyl)propyl]methanesulfonamide works by binding to the NMDA receptor and modulating its activity. The NMDA receptor is involved in synaptic plasticity, which is the ability of the brain to adapt and change in response to experience. By modulating the activity of the NMDA receptor, N-[1-(3-chlorophenyl)propyl]methanesulfonamide can enhance synaptic plasticity and improve memory formation.
N-[1-(3-chlorophenyl)propyl]methanesulfonamide also works by inhibiting the release of glutamate, a neurotransmitter involved in pain signaling. By reducing the release of glutamate, N-[1-(3-chlorophenyl)propyl]methanesulfonamide can reduce pain sensation.
Biochemical and Physiological Effects
N-[1-(3-chlorophenyl)propyl]methanesulfonamide has been shown to have a number of biochemical and physiological effects. In the brain, N-[1-(3-chlorophenyl)propyl]methanesulfonamide has been shown to enhance synaptic plasticity and improve memory formation. It has also been shown to reduce the release of glutamate, which can reduce pain sensation.
In cancer cells, N-[1-(3-chlorophenyl)propyl]methanesulfonamide has been shown to induce apoptosis, or programmed cell death, which can inhibit the growth of cancer cells. In autoimmune diseases, N-[1-(3-chlorophenyl)propyl]methanesulfonamide has been shown to reduce inflammation, which can alleviate symptoms such as pain and swelling.
実験室実験の利点と制限
One advantage of using N-[1-(3-chlorophenyl)propyl]methanesulfonamide in lab experiments is its high purity, which allows for accurate and reproducible results. Another advantage is its well-defined mechanism of action, which allows for targeted research.
One limitation of using N-[1-(3-chlorophenyl)propyl]methanesulfonamide in lab experiments is its potential toxicity. N-[1-(3-chlorophenyl)propyl]methanesulfonamide has been shown to be toxic to some cell types at high concentrations, which can limit its use in certain experiments. Another limitation is its limited solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are a number of future directions for research on N-[1-(3-chlorophenyl)propyl]methanesulfonamide. One area of research is the development of N-[1-(3-chlorophenyl)propyl]methanesulfonamide derivatives with improved solubility and reduced toxicity. Another area of research is the investigation of N-[1-(3-chlorophenyl)propyl]methanesulfonamide as a potential treatment for other neurological disorders, such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanisms of action of N-[1-(3-chlorophenyl)propyl]methanesulfonamide in cancer therapy and autoimmune diseases.
合成法
The synthesis of N-[1-(3-chlorophenyl)propyl]methanesulfonamide involves the reaction of 3-chloropropylamine hydrochloride with methanesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain N-[1-(3-chlorophenyl)propyl]methanesulfonamide in high purity.
科学的研究の応用
N-[1-(3-chlorophenyl)propyl]methanesulfonamide has been extensively studied for its potential therapeutic properties in various fields of research. In the field of neuroscience, N-[1-(3-chlorophenyl)propyl]methanesulfonamide has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and memory formation. N-[1-(3-chlorophenyl)propyl]methanesulfonamide has also been investigated for its potential use in the treatment of neuropathic pain, as it has been shown to inhibit the release of glutamate, a neurotransmitter involved in pain signaling.
In addition, N-[1-(3-chlorophenyl)propyl]methanesulfonamide has been studied for its potential use in cancer therapy. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. N-[1-(3-chlorophenyl)propyl]methanesulfonamide has also been investigated for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis, as it has been shown to reduce inflammation.
特性
IUPAC Name |
N-[1-(3-chlorophenyl)propyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO2S/c1-3-10(12-15(2,13)14)8-5-4-6-9(11)7-8/h4-7,10,12H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEWSYCAVTMCBOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)Cl)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3-chlorophenyl)propyl]methanesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7510984.png)
![Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B7510990.png)

![2-Cyclopent-2-en-1-yl-1-[2-(4-fluorophenyl)morpholin-4-yl]ethanone](/img/structure/B7511028.png)



![1-[3-(Azepane-1-carbonyl)piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B7511043.png)




![N-[(3-fluorophenyl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7511075.png)
![[2-(Dimethylamino)pyridin-4-yl]-piperidin-1-ylmethanone](/img/structure/B7511080.png)